molecular formula C13H9FOS B374645 2-[(2-Fluorophenyl)sulfanyl]benzaldehyde

2-[(2-Fluorophenyl)sulfanyl]benzaldehyde

Cat. No.: B374645
M. Wt: 232.27g/mol
InChI Key: ONMNPVQTDPLLBI-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)sulfanyl]benzaldehyde (CAS: 83193-43-5, C₁₃H₉FOS, MW: 232.27) is a benzaldehyde derivative featuring a fluorophenylsulfanyl group at the ortho position.

Properties

Molecular Formula

C13H9FOS

Molecular Weight

232.27g/mol

IUPAC Name

2-(2-fluorophenyl)sulfanylbenzaldehyde

InChI

InChI=1S/C13H9FOS/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H

InChI Key

ONMNPVQTDPLLBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)SC2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C(=C1)C=O)SC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent Position/Group Molecular Weight Key Properties/Applications Reference
2-[(2-Fluorophenyl)sulfanyl]benzaldehyde Ortho-fluorophenylsulfanyl 232.27 Potential halogen bonding; reactivity influenced by electron-withdrawing F atom.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Para-benzimidazolesulfanyl 280.32 Bulky aromatic substituent; used in anticancer/antimicrobial studies due to benzimidazole.
4-{4-[(4-Methylphenyl)sulfanyl]phenyl}benzaldehyde Para-methylphenylsulfanyl 336.44 Electron-donating methyl group; low similarity for read-across in toxicity studies.
Flavoglaucin (fungal benzaldehyde derivative) 2-Heptadienyl + hydroxyl groups ~350 (varies) Antioxidant activity; hydroxyl groups enhance radical scavenging.
3,4-Dimethylbenzaldehyde 3,4-Dimethyl 148.20 Alkyl groups improve binding to chemosensory proteins (e.g., Alin-CSP6).
2-(Diphenylphosphino)benzaldehyde Diphenylphosphino 304.30 Phosphino group enables metal coordination; used in catalysis.
Key Observations:
  • In contrast, the fluorine atom in the target compound may facilitate halogen bonding, a feature exploited in drug design for targeted binding .
  • Binding Interactions : Alkyl-substituted benzaldehydes (e.g., 3,4-dimethylbenzaldehyde) show strong binding to insect chemosensory proteins (e.g., Alin-CSP6), while fluorophenylsulfanyl derivatives may exhibit distinct interactions due to steric and electronic differences .

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